molecular formula C18H24N6 B2544863 4-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2380077-41-6

4-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2544863
CAS No.: 2380077-41-6
M. Wt: 324.432
InChI Key: LNLCAFURMASMGU-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound with the molecular formula C18H24N6. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The process often includes:

    Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the cyclobutyl and piperazinyl groups via nucleophilic substitution reactions.

    Coupling Reactions: Use of coupling agents to attach the ethylpyrimidinyl group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes:

    Temperature Control: Maintaining specific temperatures to ensure the stability of intermediates.

    Catalysts: Use of catalysts to accelerate reaction rates.

    Purification Techniques: Employing chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: Used in the development of pharmaceuticals targeting various diseases.

    Biological Studies: Investigated for its potential effects on biological pathways and cellular processes.

    Industrial Applications: Utilized in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: Another pyrimidine derivative with similar structural features.

    2-(Piperazin-1-yl)pyrimidine: Shares the piperazine and pyrimidine moieties.

Uniqueness

4-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6/c1-2-14-11-19-18(20-12-14)24-8-6-23(7-9-24)17-10-16(21-13-22-17)15-4-3-5-15/h10-13,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLCAFURMASMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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